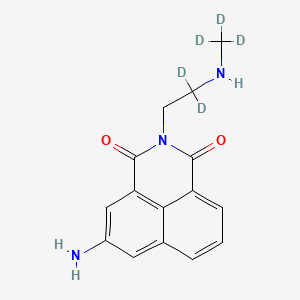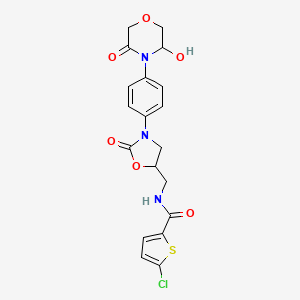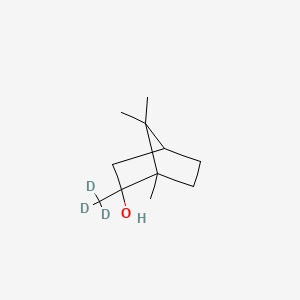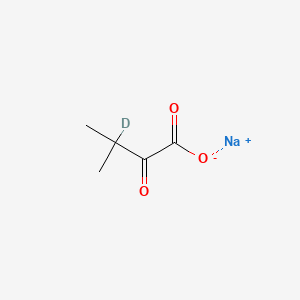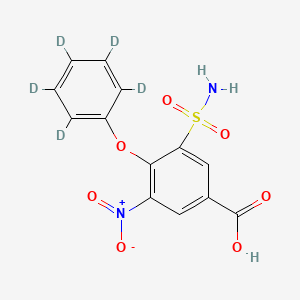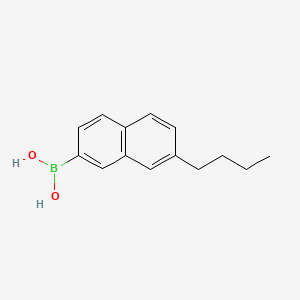
L-Dehydro Ascorbic Acid-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Dehydro Ascorbic Acid-13C6 is a biochemical used for proteomics research . It is the labelled analogue of L-Dehydro Ascorbic Acid, which is the reversibly oxidized form of ascorbic acid . It is an isotope of vitamin C wherein all the carbon atoms of ascorbic acid are replaced by 13C6 carbon .
Molecular Structure Analysis
The molecular formula of L-Dehydro Ascorbic Acid-13C6 is (13C)6H6O6 . The structure of DHA was reconfirmed to be a monohydrated bicyclic structure in an aqueous solution . It was also clarified that DHA had the solvated bicyclic structure in methanol and ethanol solutions .Chemical Reactions Analysis
The interconversion between Dehydro-L-Ascorbic Acid and L-Ascorbic Acid has been studied . It was found that dehydro-L-ascorbic acid (DAA) was reduced by erythorbic acid under neutral conditions but not acidic, and that dehydroerythorbic acid (DEA) was also reduced by ascorbic acid under the same conditions .Physical And Chemical Properties Analysis
The structure of DHA was reconfirmed to be a monohydrated bicyclic structure in an aqueous solution. It was also clarified that DHA had the solvated bicyclic structure in methanol and ethanol solutions . From the results of MOPAC calculations, the heat of formation of C2 hydrated bicyclic DHA was estimated to be -299.2 kcal/mol, and DHA was clarified to be considerably stabilized by hydration .Applications De Recherche Scientifique
L-Dehydro Ascorbic Acid-13C6: A Comprehensive Analysis of Scientific Research Applications
Metabolomics Research: L-Dehydro Ascorbic Acid-13C6 is utilized in metabolomics to trace and analyze metabolic pathways. The carbon-13 labeling allows for precise tracking in metabolic studies, providing insights into biochemical processes .
Tracer Studies: Researchers employ L-Dehydro Ascorbic Acid-13C6 in tracer studies to investigate nutrient uptake and metabolism in humans. Its stable isotope labeling is crucial for accurate data interpretation .
LC-MS/MS Internal Standard: In liquid chromatography-tandem mass spectrometry (LC-MS/MS), L-Dehydro Ascorbic Acid-13C6 serves as a stable isotope internal standard. This ensures the reliability of quantitative analyses in biological samples .
Biochemical Analysis: The compound’s carbon-13 labeling provides a powerful tool for biochemical analysis, particularly in the field of proteomics research .
Antioxidant Activity Studies: Due to its free radical scavenging activity, L-Dehydro Ascorbic Acid-13C6 is studied for its antioxidant properties and potential applications in pharmaceutical products and food supplements .
Pharmaceutical Development: Leveraging its unique properties, researchers are exploring the use of L-Dehydro Ascorbic Acid-13C6 in developing targeted therapies for various health conditions and disorders .
Mécanisme D'action
Target of Action
L-Dehydro Ascorbic Acid-13C6, an isotope of Vitamin C, primarily targets the endoplasmic reticulum of cells . It is actively imported into the endoplasmic reticulum via glucose transporters . The compound plays a crucial role in the biosynthesis of collagen, L-carnitine, and neurotransmitters .
Mode of Action
The compound interacts with its targets by undergoing a reduction process. Once inside the endoplasmic reticulum, it is reduced back to ascorbate by glutathione and other thiols . This interaction results in the compound being trapped within the endoplasmic reticulum .
Biochemical Pathways
The compound affects the L-galactose pathway, which is the main pathway for AsA biosynthesis in plants . This pathway involves eight enzymes encoded by the genes PMI, PMM, GMP, GME, GGP, GPP, GDH, and GLDH . The compound’s action on these enzymes influences the biosynthesis of collagen, L-carnitine, and neurotransmitters .
Pharmacokinetics
It is known that the compound is water-soluble , which may influence its absorption and distribution within the body. More research would be needed to provide a comprehensive outline of the compound’s pharmacokinetics.
Result of Action
The compound’s action results in several molecular and cellular effects. It functions as an antioxidant and is used to treat scurvy . It also plays a crucial role in the biosynthesis of collagen, L-carnitine, and neurotransmitters . These effects contribute to the compound’s benefits, which may include protection against immune system deficiencies, cardiovascular disease, hyperpigmentation treatment, skin protection, anti-aging, iron absorption, and RBC production .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. . This suggests that the pH level of the environment can influence the compound’s action. Furthermore, the compound’s reactions also occur at a low concentration close to the concentration of AA in biological tissue , indicating that the concentration of the compound in the environment can also affect its action.
Safety and Hazards
L-Dehydro Ascorbic Acid-13C6 may form combustible dust concentrations in air . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep the container tightly closed in a dry and well-ventilated place .
Propriétés
IUPAC Name |
(5R)-5-(1,2-dihydroxy(1,2-13C2)ethyl)(2,3,4,5-13C4)oxolane-2,3,4-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2/t2?,5-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJKKFFYIZUCET-HFEVONBRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=O)C(=O)C(=O)O1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH]([13C@@H]1[13C](=O)[13C](=O)[13C](=O)O1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Dehydro Ascorbic Acid-13C6 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


